molecular formula C11H15NO3 B14702782 Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate CAS No. 22658-02-2

Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate

Katalognummer: B14702782
CAS-Nummer: 22658-02-2
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: MZODFDOOKBHHSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate is a chemical compound with a unique structure that includes a carbamate group attached to a phenyl ring substituted with a hydroxy group and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate typically involves the reaction of 4-hydroxy-2-(propan-2-yl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:

4-hydroxy-2-(propan-2-yl)phenol+methyl isocyanateMethyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate\text{4-hydroxy-2-(propan-2-yl)phenol} + \text{methyl isocyanate} \rightarrow \text{this compound} 4-hydroxy-2-(propan-2-yl)phenol+methyl isocyanate→Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The hydroxy group and carbamate moiety can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-hydroxyphenylacetate: Similar structure but lacks the isopropyl group.

    4-Hydroxyphenylacetic acid: Contains a carboxylic acid group instead of a carbamate.

    4-Hydroxy-2-methylpropiophenone: Contains a ketone group instead of a carbamate.

Uniqueness

Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate is unique due to the presence of both a hydroxy group and a carbamate moiety on the phenyl ring, along with an isopropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

22658-02-2

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

methyl N-(4-hydroxy-2-propan-2-ylphenyl)carbamate

InChI

InChI=1S/C11H15NO3/c1-7(2)9-6-8(13)4-5-10(9)12-11(14)15-3/h4-7,13H,1-3H3,(H,12,14)

InChI-Schlüssel

MZODFDOOKBHHSN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=CC(=C1)O)NC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.